Desotamide

Descripción general

Descripción

Desotamida es un miembro de la familia de antibióticos de desotamida, que son antibióticos peptídicos no ribosómicos. Estos compuestos son péptidos cíclicos que varían en tamaño entre seis y diez aminoácidos de longitud . Desotamida y sus compuestos relacionados han atraído una atención significativa debido a sus potentes propiedades antibacterianas y sus vías biosintéticas únicas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Desotamida se sintetiza a través de sintetasas de péptidos no ribosómicos (NRPS), que son grandes enzimas multifuncionales organizadas en módulos . Estos módulos incorporan bloques de construcción monoméricos individuales hasta que se genera el polipéptido final . La biosíntesis involucra módulos de carga, elongación y terminación, cada uno de los cuales contribuye a la formación de la estructura del péptido cíclico .

Métodos de producción industrial: La producción industrial de desotamida implica procesos de fermentación utilizando especies de Streptomyces, que son conocidas por producir una amplia gama de metabolitos secundarios . Las condiciones de fermentación se optimizan para mejorar el rendimiento de desotamida, y el compuesto se purifica posteriormente mediante técnicas cromatográficas .

Análisis De Reacciones Químicas

Tipos de reacciones: Desotamida experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución . Estas reacciones son esenciales para modificar la estructura de desotamida para mejorar su actividad antibacteriana.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones químicas de desotamida incluyen agentes oxidantes, agentes reductores y nucleófilos . Las reacciones se llevan a cabo típicamente en condiciones controladas para garantizar que se logren las modificaciones deseadas.

Principales productos formados: Los principales productos formados a partir de las reacciones químicas de desotamida incluyen análogos con actividad antibacteriana mejorada . Estos análogos se sintetizan mediante la sustitución de residuos específicos de aminoácidos en la estructura del péptido cíclico .

Aplicaciones Científicas De Investigación

Antibacterial Activity

Desotamide exhibits notable antibacterial activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other clinically relevant strains. Recent studies have highlighted the efficacy of this compound and its analogues in overcoming bacterial resistance:

- This compound A and its derivatives (e.g., desotamides A4 and A6) have shown a 2-4 fold increase in antibacterial activity compared to the original compound, with minimum inhibitory concentration (MIC) values ranging from 8 to 32 μg/mL against MRSA and other pathogens such as Streptococcus pneumoniae and Bacillus subtilis .

- The structure-activity relationship (SAR) studies indicate that modifications to the peptide structure significantly enhance its antibacterial properties. For instance, substitutions at specific amino acid positions have been linked to improved activity against resistant bacterial strains .

Potential for Drug Development

This compound's unique structure and mechanism of action make it a promising candidate for further pharmaceutical development:

- Non-cytotoxicity : Desotamides have been shown to be non-cytotoxic to mammalian cell lines at concentrations exceeding 30 μM, indicating a selective toxicity towards bacterial cells . This selectivity is crucial for developing antibiotics that minimize adverse effects on human cells.

- Broad-spectrum activity : The ability of desotamides to target multiple Gram-positive bacteria positions them as versatile agents in antibiotic therapy, particularly in an era where antibiotic resistance is a growing concern .

Case Studies and Research Findings

Several studies have documented the antibacterial efficacy of this compound and its derivatives:

Mecanismo De Acción

Desotamida ejerce sus efectos antibacterianos al dirigirse a vías moleculares específicas en las células bacterianas . El compuesto interfiere con la síntesis de las paredes celulares bacterianas, lo que lleva a la lisis y la muerte celular . Los objetivos moleculares exactos y las vías involucradas en el mecanismo de acción de desotamida aún están bajo investigación, pero se sabe que interrumpe procesos esenciales en las células bacterianas .

Comparación Con Compuestos Similares

Desotamida es parte de una familia de antibióticos peptídicos cíclicos que incluye wollamida, surugamida, ulleungmicina y noursamicina/curacomicina . Estos compuestos comparten características estructurales similares pero difieren en su composición de aminoácidos y tamaño del anillo . Desotamida es única debido a su secuencia específica de aminoácidos y la presencia de una enzima ciclasa independiente involucrada en su biosíntesis . Esta singularidad contribuye a sus propiedades antibacterianas distintas en comparación con otros compuestos similares .

Lista de compuestos similares:- Wollamida

- Surugamida

- Ulleungmicina

- Noursamicina/Curacomicina

Actividad Biológica

Desotamide is a cyclohexapeptide antibiotic produced by the marine-derived bacterium Streptomyces scopuliridis SCSIO ZJ46. This compound has garnered significant attention due to its potent antibacterial properties, particularly against drug-resistant strains of bacteria. This article explores the biological activity of this compound, focusing on its antibacterial efficacy, structure-activity relationships (SAR), and potential applications in combating antibiotic resistance.

Antibacterial Efficacy

This compound demonstrates notable antibacterial activity against various Gram-positive bacteria, including Streptococcus pneumoniae, Staphylococcus aureus, and methicillin-resistant Staphylococcus epidermidis (MRSE). The minimum inhibitory concentration (MIC) values for this compound against these pathogens range from 8 to 32 μg/mL, indicating its effectiveness, especially against MRSA, a prevalent clinical pathogen resistant to many antibiotics .

Table 1: Antibacterial Activity of this compound and Its Analogues

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound A | S. pneumoniae | 16 |

| S. aureus | 8 | |

| MRSE | 32 | |

| This compound A4 | S. pneumoniae | 8 |

| S. aureus | 8 | |

| MRSA | 16 | |

| This compound A6 | S. pneumoniae | 16 |

| S. aureus | 8 | |

| MRSA | 16 |

Structure-Activity Relationship (SAR)

The SAR studies of this compound have revealed that specific amino acid residues significantly influence its antibacterial activity. Notably, modifications at positions II and VI of the peptide chain enhance the antibacterial properties of this compound analogues. For instance, desotamides A4 and A6 exhibited a 2-4 fold increase in activity compared to the original this compound A when l-allo-Ile at position II was substituted with l-Ile and Gly at position VI was replaced by d-Lys or d-Arg .

Key Findings from SAR Studies:

- Position II : Substitution with l-Ile enhances activity.

- Position VI : Replacing Gly with d-Lys or d-Arg significantly boosts antibacterial efficacy.

- Trp Residue : The presence of tryptophan at position V is essential for maintaining bioactivity.

Although the precise mechanism by which this compound exerts its antibacterial effects remains to be fully elucidated, it is hypothesized that it disrupts bacterial cell wall synthesis or interferes with protein synthesis pathways. This disruption is critical in combating bacterial infections, particularly those caused by resistant strains .

Case Studies

Recent research has highlighted the potential of this compound and its analogues as promising candidates for new antibiotic therapies:

-

Study on this compound A4 and A6 :

- Conducted by researchers at the University of Queensland, this study synthesized multiple analogues of this compound and evaluated their antibacterial activities against a panel of pathogens.

- Results indicated that modifications led to significant enhancements in antibacterial potency, particularly against MRSA .

- Exploration of Biosynthetic Pathways :

Propiedades

IUPAC Name |

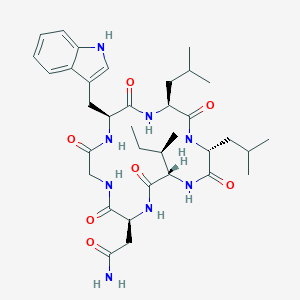

2-[(2S,8S,11S,14R,17S)-17-[(2R)-butan-2-yl]-8-(1H-indol-3-ylmethyl)-11,14-bis(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52N8O7/c1-7-20(6)30-35(50)42-27(15-28(36)44)31(46)38-17-29(45)39-26(14-21-16-37-23-11-9-8-10-22(21)23)33(48)40-24(12-18(2)3)32(47)41-25(13-19(4)5)34(49)43-30/h8-11,16,18-20,24-27,30,37H,7,12-15,17H2,1-6H3,(H2,36,44)(H,38,46)(H,39,45)(H,40,48)(H,41,47)(H,42,50)(H,43,49)/t20-,24+,25-,26+,27+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGXNPVJAKBNOK-DTWKRICWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)CC(C)C)CC2=CNC3=CC=CC=C32)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC(C)C)CC(C)C)CC2=CNC3=CC=CC=C32)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70941214 | |

| Record name | 2-[17-(Butan-2-yl)-3,6,9,12,15,18-hexahydroxy-8-[(1H-indol-3-yl)methyl]-11,14-bis(2-methylpropyl)-1,4,7,10,13,16-hexaazacyclooctadeca-3,6,9,12,15,18-hexaen-2-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70941214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

696.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194660-14-5 | |

| Record name | Desotamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194660145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[17-(Butan-2-yl)-3,6,9,12,15,18-hexahydroxy-8-[(1H-indol-3-yl)methyl]-11,14-bis(2-methylpropyl)-1,4,7,10,13,16-hexaazacyclooctadeca-3,6,9,12,15,18-hexaen-2-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70941214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.